4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The final step involves introducing the fluorine atom at the appropriate position to yield 4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide .
Industrial Production:
Unfortunately, specific industrial production methods are proprietary and not publicly available.
Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. While I don’t have access to proprietary industrial methods, I can describe a general synthetic route:
-
Synthesis of 4-(pyridin-4-ylmethyl)benzaldehyde
- Start with benzaldehyde and react it with pyridine-4-carboxaldehyde in the presence of suitable reagents (e.g., acid catalysts) to form the desired aldehyde.
-
Formation of the Benzamide
- The aldehyde obtained in the previous step is then reacted with an amine (e.g., 4-aminobenzamide) to form the benzamide.
Chemical Reactions Analysis
Reactions:
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Major Products:
- Oxidation: Formation of sulfoxide or sulfone derivatives.
- Reduction: Reduction of the carbonyl group to the corresponding alcohol.
- Substitution: Substitution of the fluorine atom with other nucleophiles.
Scientific Research Applications
Medicine: Investigated as a potential drug candidate for treating angiotensin II-mediated diseases.
Chemistry: Used in studies related to kinase inhibition and drug discovery.
Biology: May impact cellular signaling pathways.
Mechanism of Action
Molecular Targets: Likely targets PDGF receptor tyrosine kinases.
Pathways: Inhibition of PDGF signaling pathways involved in cell proliferation and migration.
Comparison with Similar Compounds
- While I don’t have a specific list of similar compounds, researchers often compare this compound with other PDGF receptor inhibitors to assess its uniqueness and efficacy.
Remember that this information is based on publicly available data, and specific details may vary
Properties
Molecular Formula |
C20H16FN3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16FN3OS/c21-17-5-3-16(4-6-17)19(25)24-20(26)23-18-7-1-14(2-8-18)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26) |
InChI Key |
LBJFXIBNNRPDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.